molecular formula C22H21N5O3S B2544663 N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-03-3

N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2544663
CAS No.: 894039-03-3
M. Wt: 435.5
InChI Key: LHVPQPSUYLHGDR-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling molecule in immune receptor pathways. SYK mediates signaling through various receptors, including the B-cell receptor (BCR) and Fc receptors, making it a high-value target for therapeutic research. This compound exerts its effect by competitively binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream signaling cascades such as the BTK and PLCγ2 pathways. Its primary research value lies in the investigation of B-cell lymphomas and autoimmune disorders, where aberrant BCR signaling is a known driver of pathogenesis. Preclinical studies highlight its utility in dissecting the SYK-dependent mechanisms in immune cell activation and oncogenic proliferation . Researchers employ this oxalamide-derived inhibitor to explore novel therapeutic strategies for hematological malignancies and to further elucidate the complex role of SYK in inflammatory responses. The unique thiazolo[3,2-b][1,2,4]triazole scaffold contributes to its strong binding affinity and selectivity profile, making it a crucial tool for pharmacological and signal transduction research in immunology and oncology.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(12-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-6-8-18(30-2)9-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVPQPSUYLHGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Structural Characteristics

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an oxalamide structure. Its molecular formula is C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S, with a molecular weight of approximately 411.5 g/mol. The presence of various functional groups suggests diverse interactions with biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight411.5 g/mol
CAS Number894031-76-6
StructureThiazolo-triazole with oxalamide linkage

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole intermediate through cyclization reactions and subsequent coupling with oxalyl chloride derivatives to form the oxalamide linkage. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural elucidation.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have been evaluated for their efficacy against various bacterial and fungal strains. A study reported that certain thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against Mycobacterium tuberculosis and M. bovis, indicating their potential as anti-infective agents .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research involving thiazolo[3,2-b][1,2,4]triazole derivatives has indicated promising results in vitro against various cancer cell lines. For example, certain derivatives showed high activity in the NCI 60 cancer cell line screening program without significant toxicity to normal cells . The anticancer mechanisms may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Other Biological Activities

In addition to antimicrobial and anticancer effects, related compounds have been studied for anti-inflammatory and analgesic properties. Thiazolo[3,2-b][1,2,4]triazoles have been identified as potential modulators in inflammatory pathways and may serve as analgesics in pain management .

Case Studies

  • Antimicrobial Screening: A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for antimicrobial activity against both gram-positive and gram-negative bacteria. Five compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Anticancer Evaluation: In a study involving 24 novel thiazolo[3,2-b][1,2,4]triazole derivatives tested against multiple cancer cell lines (including breast and lung cancer), several compounds demonstrated IC50 values lower than 5 µM, indicating strong anticancer potential.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways essential for survival.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other thiazole-triazole derivatives, which have shown efficacy in targeting specific cancer pathways.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of related thiazole-triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could possess similar activities .
  • Anticancer Screening :
    • In vitro tests conducted on various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThiazole derivativesEffective against multiple bacterial strains
AnticancerTriazole derivativesInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 4-methoxyphenyl group in the target compound introduces a para-substituted electron-donating methoxy group, which may enhance solubility compared to the meta-substituted analog .

Para-tolyl substituents (as in the analog from PubChem ) may increase steric bulk near the thiazolo-triazole core, possibly affecting conformational flexibility or target selectivity.

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